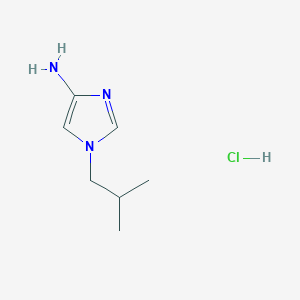

1-Isobutyl-1H-imidazol-4-amine hydrochloride

Description

1-Isobutyl-1H-imidazol-4-amine hydrochloride (CAS: 25710-26-3) is a substituted imidazole derivative with an isobutyl group at the 1-position and an amine group at the 4-position of the imidazole ring. It is reported as a discontinued product with a purity of ≥95% . Limited structural or pharmacological data are available for this compound, but its classification as a hydrochloride salt suggests improved solubility and stability compared to the free base. The discontinuation may reflect challenges in synthesis, stability, or efficacy during early-stage research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-methylpropyl)imidazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-6(2)3-10-4-7(8)9-5-10;/h4-6H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSOHSWJRMXVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-1H-imidazol-4-amine hydrochloride typically involves the cyclization of amido-nitriles. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. The reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-1H-imidazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different substituted imidazoles.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups into the imidazole ring.

Scientific Research Applications

1-Isobutyl-1H-imidazol-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituted Imidazole Derivatives with Halogenated Substituents

Example Compounds :

- 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8)

- 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9)

- 6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (10)

| Property | Compound 8 | Compound 9 | Compound 10 | 1-Isobutyl-1H-imidazol-4-amine HCl |

|---|---|---|---|---|

| Substituents | Cl, 4-iodobenzyl | Br, 4-iodobenzyl | Br, 4-iodobenzyl | Isobutyl, NH₂ |

| Melting Point (°C) | >200 | >200 | >200 | Not reported |

| Key Features | Indole-imidazole hybrid | Bromine enhances lipophilicity | Bromine positional isomerism | Simpler substituents, hydrochloride salt |

Analysis :

Imidazol-2-amine Derivatives

Example Compounds :

- 4,5-Diphenyl-1H-imidazol-2-amine (CAS: 60472-16-4)

- 5-(4-Methylphenyl)-1H-imidazol-2-amine (CAS: 6775-40-2)

| Property | 4,5-Diphenyl Derivative | 5-(4-Methylphenyl) Derivative | 1-Isobutyl-1H-imidazol-4-amine HCl |

|---|---|---|---|

| Substituents | Phenyl at 4,5-positions | 4-Methylphenyl at 5-position | Isobutyl at 1-position, NH₂ at 4 |

| Polar Surface Area (PSA) | Higher (due to two amines) | Moderate | Lower (single amine) |

| Applications | Research in heterocyclic chemistry | Unknown | Discontinued (limited data) |

Analysis :

Hydrochloride Salts of Imidazole Derivatives

Example Compounds :

- [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl (CAS: 1439902-60-9)

- 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl (CAS: 61033-71-4)

| Property | 3-Methoxybenzyl Derivative | 4,5-Dihydroimidazole Derivative | 1-Isobutyl-1H-imidazol-4-amine HCl |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃O·HCl | C₉H₁₁N₃·HCl | C₇H₁₄ClN₃ (estimated) |

| Safety Profile | Non-GHS classified | No data | Discontinued (safety unknown) |

| Structural Features | Methoxybenzyl enhances aromaticity | Saturated imidazoline ring | Unsaturated imidazole with NH₂ |

Analysis :

- The methoxybenzyl derivative’s aromatic substituents may improve π-π stacking in drug-receptor interactions, whereas the target compound’s isobutyl group offers steric flexibility .

Key Findings and Implications

Structural Flexibility vs. Stability : The target compound’s simpler substituents (isobutyl, NH₂) may offer synthetic advantages over halogenated or aryl-substituted analogs but lack the enhanced stability seen in high-melting-point derivatives .

Solubility and Bioavailability: As a hydrochloride salt, it likely has better aqueous solubility than non-ionic imidazole derivatives (e.g., 4,5-diphenylimidazol-2-amine) .

Safety and Handling : While specific safety data are lacking, related imidazole hydrochlorides recommend protective measures during handling (e.g., gloves, ventilation) .

Biological Activity

1-Isobutyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN3. This compound belongs to the imidazole family, which is characterized by a five-membered ring containing nitrogen atoms. Its unique isobutyl group contributes to distinct chemical and physical properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Weight : 163.66 g/mol

- IUPAC Name : 1-(2-methylpropyl)imidazol-4-amine;hydrochloride

- InChI : InChI=1S/C7H13N3.ClH/c1-6(2)3-10-4-7(8)9-5-10;/h4-6H,3,8H2,1-2H3;1H

The biological activity of this compound primarily involves its interactions with specific molecular targets. Research indicates that this compound can inhibit the activity of certain enzymes involved in cell proliferation, which may contribute to its potential anticancer properties. Additionally, it has been noted for its antimicrobial effects, particularly against various strains of bacteria and viruses.

Antiviral Properties

One significant area of study has been its efficacy against herpes simplex virus (HSV). In animal models, particularly guinea pigs, 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine has shown promising results in reducing lesion development associated with HSV infections. The compound was administered topically and demonstrated a reduction in both the number and severity of lesions compared to untreated controls .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activity. This compound is no exception, showing effectiveness against various bacterial strains, which suggests potential applications in treating infections .

Case Study: Herpes Simplex Virus Efficacy

A study involving guinea pigs demonstrated that topical administration of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine significantly inhibited the development of lesions caused by HSV. The treatment was initiated either before infection or shortly after exposure, showcasing its preventive and therapeutic potential. The severity of lesions was scored on a scale from 0 (no lesion) to 5 (paralysis), indicating substantial efficacy in reducing lesion severity .

Comparative Studies

Comparative research has been conducted between 1-isobutyl compounds and other known antiviral agents like acyclovir. Results indicated that while acyclovir is effective against HSV, the imidazole derivative exhibited unique mechanisms that could complement existing antiviral therapies .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This activity suggests that further research could explore its use as a chemotherapeutic agent .

Data Table: Biological Activities of this compound

Q & A

Q. What are the optimal synthetic routes for 1-Isobutyl-1H-imidazol-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, imidazole derivatives are often functionalized at the 4-position using alkyl halides (e.g., isobutyl bromide) under basic conditions (e.g., NaH in DMF) . Temperature control (0–5°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high purity .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| NaH, DMF, 0°C | 72 | 98 | |

| K₂CO₃, CH₃CN, RT | 65 | 95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms NH/amine stretches (3100–3500 cm⁻¹) and imidazole ring vibrations (1600–1450 cm⁻¹) .

- ¹H/¹³C NMR : Identifies isobutyl protons (δ 0.8–1.2 ppm for CH₃; δ 1.8–2.2 ppm for CH₂) and imidazole ring carbons (δ 120–140 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) using SHELX software .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the biological activity of imidazole derivatives like this compound?

- Methodological Answer : Substituents at the 4-position of imidazole (e.g., isobutyl vs. methyl) alter steric and electronic properties, affecting binding to targets like enzymes or receptors. For example, bulkier groups enhance lipophilicity, improving membrane permeability but potentially reducing solubility . Comparative assays (e.g., enzyme inhibition IC₅₀ values) and molecular docking (DFT calculations) quantify these effects .

- Data Table :

| Substituent | LogP | IC₅₀ (μM) | Target Enzyme |

|---|---|---|---|

| Isobutyl | 1.8 | 12.5 | Xanthine Oxidase |

| Methyl | 0.9 | 45.7 | Xanthine Oxidase |

Q. How can conflicting data on synthesis yields or spectroscopic assignments be resolved?

- Methodological Answer : Discrepancies may arise from differences in reaction scale, solvent purity, or analytical calibration. To resolve:

- Replicate experiments under standardized conditions (e.g., anhydrous solvents, controlled humidity).

- Cross-validate NMR/FT-IR data with computational predictions (e.g., Gaussian09 for vibrational modes) .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ = 188.12 m/z) .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These predict reactivity (e.g., nucleophilic regions at the amine group) and stability (e.g., resonance in the imidazole ring) . Software packages like Gaussian or ORCA are recommended .

Research Design & Data Interpretation

Q. How to design a stability study for this compound under varying pH and temperature?

- Methodological Answer :

- Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) at 254 nm.

- Calculate degradation rate constants (k) using first-order kinetics. Shelf-life (t₉₀) is derived from Arrhenius plots .

Q. What strategies mitigate hygroscopicity in this compound during storage?

- Methodological Answer :

- Store in desiccators with P₂O₅ or silica gel.

- Use anhydrous solvents for recrystallization to remove residual water.

- Coat crystals with hydrophobic polymers (e.g., ethyl cellulose) via spray drying .

Contradictions & Limitations

Q. Why do some studies report conflicting biological activities for structurally similar imidazole derivatives?

- Methodological Answer : Variations in assay protocols (e.g., cell lines, incubation times) or impurities (e.g., residual solvents) may skew results. Standardize testing using reference compounds (e.g., allopurinol for xanthine oxidase assays) and validate purity via DSC (melting point ±2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.